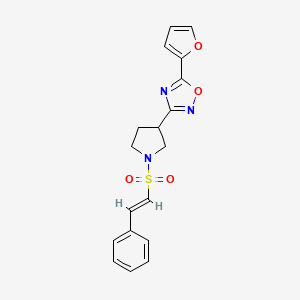

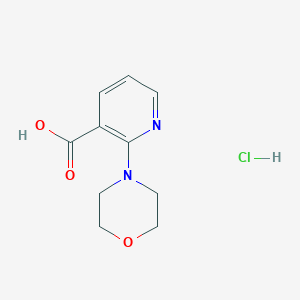

![molecular formula C13H10BrF B2822083 1-[Bromo(phenyl)methyl]-4-fluorobenzene CAS No. 365-20-8](/img/structure/B2822083.png)

1-[Bromo(phenyl)methyl]-4-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents or palladium-catalyzed coupling reactions . For instance, bromobenzene can be converted to the Grignard reagent, phenylmagnesium bromide, which can be used in various reactions .

Molecular Structure Analysis

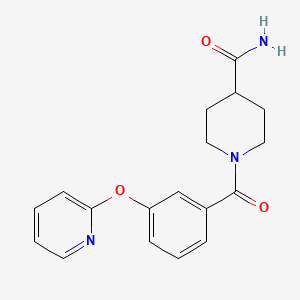

The molecular structure of “1-[Bromo(phenyl)methyl]-4-fluorobenzene” would consist of a benzene ring with a bromo(phenyl)methyl group and a fluorine atom attached . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.

Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the bromo and fluoro substituents could influence the reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Practical Synthesis

One significant application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials such as flurbiprofen. A practical method for its preparation involves the bromination of 2-fluoroaniline, highlighting the role of "1-[Bromo(phenyl)methyl]-4-fluorobenzene" in facilitating an easily performed synthesis for such critical pharmaceutical intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Radiopharmaceutical Synthesis

It has been used in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiopharmaceutical preparations. The comparison of different preparation methods for this compound underscores its relevance in developing efficient and high-yield strategies for radiolabeling, which is crucial for diagnostic imaging (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Polymer Solar Cells

The compound has also found application in polymer solar cells, where it was introduced to the active layer to improve the power conversion efficiency (PCE). The addition of 1-Bromo-4-Nitrobenzene (a derivative) led to significant enhancements in device performance by facilitating electron transfer processes, demonstrating its potential in optimizing energy conversion in photovoltaic applications (Fu et al., 2015).

Anion Sensing

Another fascinating application is in the field of chemical sensing, where derivatives of "this compound" have been used to develop sensors for detecting anions. Specifically, a blue fluorescent triarylboron-functionalized bisbenzimidazole and its salt form were synthesized, showing selective sensing abilities for fluoride and cyanide ions. This research underscores the compound's utility in designing sensitive and selective chemical sensors for environmental and biological monitoring (Brazeau, Yuan, Ko, Wyman, & Wang, 2017).

Organic Electronics

In organic electronics, derivatives of "this compound" have been explored for their electron-donating properties. Studies have shown their effectiveness in forming charge transfer complexes, which significantly improves the electron transfer processes in devices such as polymer solar cells, indicating their potential for enhancing the efficiency of organic electronic devices (Fu et al., 2015).

Eigenschaften

IUPAC Name |

1-[bromo(phenyl)methyl]-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKLYJMIRXCQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2822006.png)

![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)